Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine is a complex organic compound with a molecular formula of C8H15N5OS. This compound is part of the thioxoimidazolidinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine typically involves the reaction of 1-methyl-2-thioxoimidazolidin-4-one with propylamine and guanidine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine include:
2-Thioxoimidazolidin-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl 2-(3-methyl-5-oxo-2-thioxoimidazolidin-1-yl)benzoate: This compound has a similar thioxoimidazolidinone structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of 1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine lies in its specific substituents and their influence on its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5174-77-6 |
---|---|
Molecular Formula |
C8H15N5OS |
Molecular Weight |
229.31 g/mol |
IUPAC Name |
2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine |
InChI |
InChI=1S/C8H15N5OS/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11) |
InChI Key |
HVQMGDOUFZWEGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.